Rubrynolide

Description

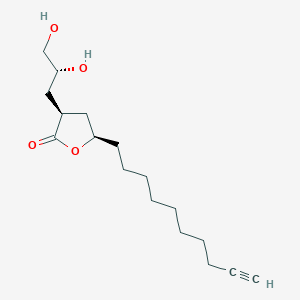

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H28O4 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one |

InChI |

InChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1 |

InChI Key |

VXZFZXZSRWYUBE-ARFHVFGLSA-N |

Isomeric SMILES |

C#CCCCCCCCC[C@@H]1C[C@@H](C(=O)O1)C[C@H](CO)O |

Canonical SMILES |

C#CCCCCCCCCC1CC(C(=O)O1)CC(CO)O |

Synonyms |

rubrynolide |

Origin of Product |

United States |

Overview of Rubrynolide Research Landscape

Contextualization within Natural Products Chemistry

Rubrynolide is classified as a γ-lactone, a common structural motif found in a wide array of natural products. researchgate.net It belongs to a class of compounds that often exhibit significant biological activities. researchgate.net The molecule's structure is distinguished by a γ-lactone ring core, three asymmetric centers, and an aliphatic side chain featuring a terminal alkyne group. lookchem.com This combination of a lactone and an alkyne is a notable feature. smolecule.comrsc.org

This compound is closely related to Rubrenolide (B1247032), another γ-lactone isolated from the same source. researchgate.netlookchem.com The primary structural difference between them lies in the terminal unsaturation of the side chain; this compound possesses an alkyne (carbon-carbon triple bond), whereas Rubrenolide has an alkene (carbon-carbon double bond). researchgate.netlookchem.comrsc.org These compounds are often found together and are considered a naturally occurring alkene-alkyne pair. rsc.orgrsc.org Their shared biosynthetic origin and structural similarity make them key subjects in the study of natural product diversity and biosynthesis in the Lauraceae family. nih.gov

Historical Perspectives of this compound Discovery and Initial Characterization

This compound was first discovered in 1971, isolated from the trunk wood of Nectandra rubra (now known as Sextonia rubra), a tree species belonging to the Lauraceae family and native to the Amazonian and Guyanese forests. researchgate.netlookchem.comrsc.orgnih.gov The initial structural elucidation was proposed in 1972 based on spectroscopic data. rsc.orgrsc.org

Early research focused on isolating the compound from the heartwood of Sextonia rubra, a tree known for its exceptional natural durability. nih.govacademie-sciences.frcirad.fr The isolation was typically achieved through fractionation of an ethyl acetate (B1210297) extract of the wood. researchgate.netacs.orgresearchgate.net Initial characterization relied on methods such as Nuclear Magnetic Resonance (NMR) spectroscopy to establish the core structure and connectivity of the molecule. lookchem.com However, the absolute stereochemistry of the three chiral centers in this compound was a subject of revision, with total synthesis efforts later definitively establishing the correct configuration. lookchem.comnih.govresearchgate.netacs.org These synthetic studies were crucial in confirming and, in some cases, correcting the initially proposed stereochemical assignments. researchgate.netacs.org

Table 1: Initial Discovery and Characterization of this compound

| Attribute | Details |

|---|---|

| Year of Discovery | 1971 lookchem.comnih.gov |

| Natural Source | Nectandra rubra (syn. Sextonia rubra) researchgate.netrsc.orgnih.gov |

| Plant Family | Lauraceae rsc.orgnih.gov |

| Plant Part | Trunk Wood / Heartwood lookchem.comnih.govcirad.fr |

| Initial Elucidation | 1972 rsc.orgrsc.org |

| Key Structural Features | γ-lactone, terminal alkyne side chain, three asymmetric centers lookchem.com |

| Co-occurring Metabolite | Rubrenolide researchgate.netlookchem.com |

Significance of this compound in Specialized Metabolite Research

The significance of this compound in the field of specialized metabolite research is multifaceted. Primarily, it serves as a key molecule for understanding plant defense mechanisms. The compound exhibits potent fungicidal and termiticidal activities, which are believed to be responsible for the remarkable durability of Sextonia rubra heartwood against degradation by insects and fungi. nih.govacademie-sciences.frcirad.frresearchgate.net This makes it a valuable subject for studies in chemical ecology, exploring how plants use secondary metabolites for protection. nih.govacademie-sciences.fr

Furthermore, the biosynthesis of this compound has been a topic of significant scientific inquiry. An initial biosynthetic pathway was proposed involving a Favorsky-type rearrangement of a polyketide precursor. nih.govresearchgate.net More recent research, however, has proposed a revised pathway. nih.govcirad.fr This alternative route suggests a reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid. nih.govresearchgate.net Advanced analytical techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) imaging, have been employed to localize this compound and its biosynthetic precursors within the plant's cellular structures, specifically in the ray parenchyma and oil cells of the wood. nih.govdntb.gov.ua This research has provided deeper insights into how and where these specialized metabolites are produced in plant tissues. nih.gov

The complex stereochemistry of this compound has also made it a challenging and attractive target for total synthesis. lookchem.com Synthetic chemists have developed various strategies to construct its three stereogenic centers and the γ-lactone core, contributing new methods to the field of organic synthesis. lookchem.com These synthetic endeavors have been instrumental in confirming the compound's absolute stereochemistry. lookchem.comresearchgate.net

Table 2: Research Significance of this compound

| Area of Research | Significance of this compound |

|---|---|

| Chemical Ecology | Potent fungicidal and termiticidal properties contribute to the natural durability of Sextonia rubra wood. nih.govacademie-sciences.frresearchgate.net |

| Biosynthesis | Serves as a model for studying γ-lactone formation in plants, with revised pathways proposed beyond simple polyketide origins. nih.govresearchgate.netcirad.fr |

| Analytical Chemistry | Advanced imaging techniques like TOF-SIMS have been used to map its in-situ localization in wood tissues. nih.govdntb.gov.ua |

| Organic Synthesis | Its complex structure with multiple stereocenters presents a challenging target for developing and validating stereoselective synthesis methods. lookchem.comacs.org |

Origin and Biosynthesis of Rubrynolide

Elucidation of Rubrynolide Biosynthetic Pathways

The elucidation of the biosynthetic pathway of this compound has been a subject of scientific inquiry. One of the earliest and most significant hypotheses was proposed by the chemist Otto Richard Gottlieb. researchgate.net Gottlieb's model suggested that the biosynthesis of this compound originates from a polyketide precursor. researchgate.net

This proposed pathway involves a Favorsky-type rearrangement of the polyketide precursor to form a cyclopropanone (B1606653) intermediate. researchgate.net This specific mechanism provides a chemical explanation for how a single carbonyl group is excluded from the original polyketide chain to form the final γ-lactone structure characteristic of this compound and related compounds. researchgate.net While this historical model provided a foundational framework, more recent research has proposed alternative biogenic routes. One such alternative suggests the pathway begins with a reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid, followed by an esterification and an aldol-type ring closure to form the γ-lactone core. researchgate.net

Revised Biogenic Routes and Proposed Precursors (e.g., 2-hydroxysuccinic acid and 3-oxotetradecanoic acid)

The biogenesis of this compound, a γ-lactone found in the heartwood of Sextonia rubra, has been a subject of scientific investigation, leading to significant revisions of its proposed biosynthetic pathway. An earlier hypothesis suggested a route involving the Favorsky-type rearrangement of a polyketide precursor to create a cyclo-propanone intermediate. researchgate.net This mechanism was proposed to explain the exclusion of a single carbonyl group from the polyketide chain in the final γ-lactone structure. researchgate.net

However, recent research has put forward a revised and alternative biogenic route that diverges significantly from the earlier model. This new pathway is hypothesized to begin with the reaction between two key precursors: 2-hydroxysuccinic acid (also known as malic acid) and 3-oxotetradecanoic acid . researchgate.net The proposed mechanism involves an initial esterification reaction between these two molecules. This is followed by an aldol-type ring closure involving the β-keto ester enol and the carboxyl group of the succinic acid moiety, which results in the formation of the characteristic γ-lactone ring. researchgate.net

While the proposed precursors, 2-hydroxysuccinic acid and 3-oxotetradecanoic acid, were not directly detected in the plant tissue analysis, this revised pathway provides a chemically plausible route to the γ-lactone core of this compound and related compounds found in S. rubra. researchgate.net This hypothesis is supported by the identification of other related γ-lactones within the same plant, suggesting a common metabolic origin. researchgate.net

| Proposed Precursor | Role in Pathway | Source Reference |

|---|---|---|

| 2-Hydroxysuccinic acid | Provides the γ-lactone ring foundation | researchgate.net |

| 3-Oxotetradecanoic acid | Provides the fatty acid side chain | researchgate.net |

In Situ Characterization of Biosynthetic Intermediates

Deciphering metabolic pathways relies heavily on the direct characterization of biosynthetic intermediates within the biological system. For this compound biosynthesis, a significant breakthrough was achieved through the pioneering use of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) tandem mass spectrometry (MS/MS) imaging. researchgate.net This advanced analytical technique allows for the precise localization and structural characterization of molecules directly within the wood tissue of Sextonia rubra, providing a snapshot of the metabolic processes as they occur. researchgate.net

Using ToF-SIMS, researchers were able to identify and map the cellular distribution of five distinct γ-lactones, including this compound and the related compound rubrenolide (B1247032), as well as their presumed intermediates. researchgate.net The analysis revealed that certain intermediates and γ-lactones were localized in specific areas of the wood, such as the roots, sapwood, and transition zone, while the final products like this compound were found predominantly in the heartwood. researchgate.net This spatial distribution provides strong evidence for a sequential biosynthetic pathway occurring in different tissues of the tree. researchgate.net The ability of ToF-SIMS to provide high-resolution molecular imaging in situ is crucial for validating proposed biosynthetic routes and understanding the biochemical journey from simple precursors to complex natural products. researchgate.net

| Technique Employed | Key Finding | Significance |

|---|---|---|

| ToF-SIMS MS/MS Imaging | Identification and cellular localization of 5 γ-lactones and intermediates in S. rubra wood tissue. | Provides direct, in-place evidence for the biosynthetic pathway and the spatial separation of metabolic stages. |

| NMR Spectroscopy | Confirmed the presence of isozuihoenalide and other γ-lactones in roots and sapwood. | Supports the hypothesis that these compounds are part of the same metabolic pathway leading to this compound. |

Computational and Genomic Approaches for Biosynthetic Gene Cluster Identification

The biosynthesis of natural products like this compound is encoded by a set of genes, often physically grouped together in what is known as a biosynthetic gene cluster (BGC). The identification of these BGCs is a crucial step in understanding and potentially engineering the production of valuable compounds. Modern research leverages powerful computational and genomic tools to mine sequence data for these clusters.

Genome mining is a primary strategy that involves the computational analysis of an organism's DNA sequence to locate putative BGCs. nih.gov This process utilizes specialized bioinformatics software that can recognize the signature genes of biosynthetic pathways. Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM are widely used to predict BGCs in microbial genomes by identifying genes that encode key enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.gov These tools use algorithms, including hidden Markov models and sequence similarity searches, to detect conserved protein domains characteristic of secondary metabolism. nih.gov

Furthermore, machine learning and artificial intelligence techniques are increasingly being applied to this field. nih.gov Algorithms can be trained on large datasets of known BGCs to recognize complex patterns and predict the presence of novel clusters with high accuracy directly from DNA sequences. nih.gov Although these computational approaches have revolutionized natural product discovery in microbes, their application to plants like Sextonia rubra can be more complex, as plant biosynthetic genes are not always co-located in clusters. To date, specific research identifying the this compound BGC using these methods has not been reported in the available literature.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2-hydroxysuccinic acid |

| 3-oxotetradecanoic acid |

| Rubrenolide |

| Isozuihoenalide |

Isolation, Purification, and Structural Characterization Methodologies for Rubrynolide

Extraction and Isolation Protocols

The initial step in obtaining pure Rubrynolide is its extraction from plant biomass, followed by rigorous purification to separate it from a complex mixture of other metabolites.

This compound is primarily isolated from the wood of trees belonging to the Lauraceae family, such as Nectandra rubra and Sextonia rubra. lookchem.comresearchgate.net The extraction process typically involves the use of polar solvents to efficiently draw out the compound from the ground wood material.

Commonly, the air-dried and powdered wood is subjected to maceration with solvents like ethyl acetate (B1210297), ethanol (B145695), or methanol (B129727) at room temperature for an extended period, often around 48 hours. google.comgoogle.com The resulting extracts are then combined and the solvent is removed under reduced pressure to yield a crude extract. google.com For instance, extraction of Sextonia rubra wood powder with ethyl acetate has been reported to yield approximately 4.2% of crude extract. google.comgoogle.com The choice of solvent can influence the extraction yield, with methanol and ethanol sometimes providing slightly higher yields than ethyl acetate. google.com

Table 1: Extraction Yields from Sextonia rubra Wood

| Solvent | Extraction Yield (%) |

|---|---|

| Ethyl Acetate | 4.2 |

| Ethanol | 4.6 |

| Methanol | 5.1 |

Data sourced from patent information describing extraction processes. google.com

Following extraction, the crude mixture containing this compound and its structural analogue, Rubrenolide (B1247032), undergoes further purification. Column chromatography is a frequently employed technique for the initial separation of these compounds. scispace.comnih.gov The crude extract is often subjected to column chromatography using ethyl acetate as the eluent to separate fractions containing the desired γ-lactones. scispace.comnih.gov

For more refined separation, High-Performance Liquid Chromatography (HPLC) is utilized. polypeptide.com Preparative HPLC with a C18 column is an effective method for purifying the fractions obtained from column chromatography. nih.gov

A specific chemical separation method has also been described to separate this compound from Rubrenolide. This involves dissolving the mixture in absolute ethanol and adding a solution of silver nitrate. google.comgoogle.com This process selectively precipitates this compound, which can then be collected by filtration. google.comgoogle.com

A significant challenge in the isolation of this compound is its co-occurrence with Rubrenolide, a structural analogue that differs only in the terminal unsaturation of the aliphatic side chain. lookchem.comnih.gov Both compounds are often present in the same plant extracts, necessitating sophisticated separation techniques to obtain pure this compound. google.comgoogle.com The heartwood of Sextonia rubra, for example, contains a high concentration of both this compound and Rubrenolide. nih.gov The similar chemical structures of these compounds can make their separation by standard chromatographic methods difficult, often requiring multiple purification steps or specialized chemical treatments. google.comgoogle.comscispace.comnih.gov

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a purified sample of this compound is obtained, its precise chemical structure is determined using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. weebly.comomicsonline.org It provides detailed information about the carbon-hydrogen framework of the molecule. emerypharma.com

A suite of 1D and 2D NMR experiments is employed to assign the constitution and configuration of this compound. rsc.orgbas.bg

¹H NMR and ¹³C NMR (1D): One-dimensional proton and carbon-13 NMR spectra provide initial information about the different types of protons and carbons present in the molecule and their chemical environments. emerypharma.com

¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. rsc.orgwikipedia.orgsdsu.edu This helps to establish the connectivity of proton spin systems within the molecule. For instance, the COSY spectrum can show the coupling between protons on the same carbon atom. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D experiments correlate protons directly to the carbons to which they are attached. rsc.orgbas.bgwikipedia.orgsdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). rsc.orgbas.bgsdsu.edu This is instrumental in connecting the different spin systems established by COSY and piecing together the entire carbon skeleton. For example, the HMBC spectrum of a related compound showed a correlation between a non-protonated carbon and methyl protons three bonds away. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. rsc.orgbas.bg This is essential for determining the relative stereochemistry of the molecule by observing through-space interactions between protons.

By combining the data from these various NMR experiments, the complete structure and relative configuration of this compound can be unequivocally determined. rsc.orgacs.org

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Information Provided | Example Application for this compound Structure |

|---|---|---|

| ¹H-¹H COSY | Shows coupling between adjacent protons. sdsu.edu | Establishing the sequence of protons along the aliphatic side chain. |

| HMQC/HSQC | Correlates protons to their directly attached carbons. sdsu.edu | Assigning specific carbon resonances in the ¹³C spectrum. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. sdsu.edu | Connecting different fragments of the molecule, such as the side chain to the lactone ring. rsc.org |

| NOESY | Indicates spatial proximity of protons. bas.bg | Determining the relative stereochemistry at the chiral centers. rsc.org |

Mass Spectrometry (MS) and Mass Spectrometry Imaging (MSI)

Mass spectrometry (MS) is a cornerstone analytical technique for the identification, quantification, and structural elucidation of molecules by measuring the mass-to-charge ratio (m/z) of ions. wikipedia.org When coupled with imaging technologies, it allows for the visualization of the spatial distribution of specific molecules within biological tissues. nih.govpreprints.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This method is routinely used for the analysis of complex mixtures, such as plant extracts, to identify and quantify individual components. preprints.orgnih.gov In the context of this compound, LC separates it from other metabolites in the Sextonia rubra extract based on its physicochemical properties as it passes through a chromatographic column. thermofisher.com

Following separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized. thermofisher.com The mass analyzer then separates these ions based on their mass-to-charge ratio, allowing for the detection of a specific ion corresponding to this compound. LC-MS/MS, a tandem MS approach, further enhances confidence in identification by fragmenting the parent ion and analyzing its daughter ions. nih.gov The technique is highly sensitive and selective, making it suitable for quantifying this compound even at low concentrations in complex biological matrices. nih.govrsc.org The development of a validated LC-MS/MS method enables precise quantification over a defined concentration range. nih.gov

Table 2: UPLC-MS/MS Parameters for Metabolite Quantification

| Parameter | Description | Typical Application |

|---|---|---|

| Column | Synergi 4µ Fusion-RP 80A | Separates polar and charged metabolites from complex mixtures. wellcomeopenresearch.org |

| Mobile Phase | Gradient elution with solvents like water and acetonitrile. | Optimizes separation of compounds with varying polarities. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. | Generates ions from non-volatile molecules like this compound. wikipedia.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap. | Measures mass-to-charge ratio with high resolution and accuracy. mdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. wellcomeopenresearch.org |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a high-resolution surface imaging technique that maps the elemental and molecular composition of a sample's surface. carleton.eduresearchgate.net It operates by bombarding the sample with a pulsed primary ion beam, which causes secondary ions to be ejected from the outermost molecular layer. carleton.edu The mass of these secondary ions is determined by measuring their "time-of-flight" to a detector. carleton.edu This method is particularly valuable for biological applications due to its high spatial resolution (sub-micron) and sensitivity, allowing for the visualization of metabolite distribution at a subcellular level. frontiersin.orgfrontiersin.org

In the study of this compound from the Amazonian tree species Sextonia rubra, TOF-SIMS imaging has been instrumental. cirad.fracs.orgcirad.fr Research has shown that this technique can pinpoint the precise location of this compound within the wood's cellular structure. acs.orgacs.org Specifically, TOF-SIMS imaging revealed that this compound is primarily localized in the ray parenchyma cells and is also found in certain oil cells. acs.orgcirad.fr This ability to visualize the in situ distribution provides critical insights into the compound's biosynthesis, storage, and physiological role within the plant tissue. nih.gov

Tandem Mass Spectrometry (MS/MS) is an essential technique for the unambiguous structural confirmation of compounds identified via mass spectrometry. cirad.frcirad.fr The process involves selecting a precursor ion (or parent ion) of a specific mass-to-charge ratio—such as the molecular ion of this compound—and subjecting it to fragmentation through collision-induced dissociation. The resulting product ions (or fragment ions) are then analyzed by a second mass analyzer, generating a characteristic fragmentation pattern that serves as a structural fingerprint for the molecule. nih.govresearchgate.net

For this compound and related γ-lactones from Sextonia rubra, MS/MS analysis provides high confidence in their identification, even when present in low abundance within a complex wood matrix. acs.orgacs.org The fragmentation pathways of polyacetylenes, the class of compounds to which this compound belongs, have been studied to aid in structure elucidation. nih.govresearchgate.net By analyzing the specific neutral losses and characteristic fragment ions, researchers can confirm the core structure, the nature of the aliphatic chain, and the presence of functional groups, thereby verifying the identity of this compound. researchgate.net This detailed fragmentation analysis is crucial for distinguishing between isomers and confirming the structure of newly discovered metabolites. acs.orgresearchgate.net

**Table 3: Tandem MS (MS/MS) Data for γ-Lactones in *Sextonia rubra***

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Cellular Localization | Reference |

|---|---|---|---|---|

| This compound | 297 [M+H]⁺ | Not specified | Ray parenchyma, oil cells | acs.orgresearchgate.net |

| Rubrenolide | 299 [M+H]⁺ | Not specified | Ray parenchyma, oil cells | acs.orgresearchgate.net |

| γ-lactone 2 | 381 [M+H]⁺ | 363, 295, 277 | Ray parenchyma, oil cells | researchgate.net |

| γ-lactone 3 | 403 [M+K]⁺ | 385, 317, 299 | Ray parenchyma, oil cells | researchgate.net |

Multimodal imaging integrates two or more different imaging techniques to analyze the same sample, providing a more comprehensive, or holistic, understanding than is possible with a single method. scintica.com The goal is to correlate different types of information—such as anatomical, functional, and molecular data—from the same region of interest. scintica.com This approach overcomes the limitations of individual techniques by combining their strengths. researchgate.net

In the context of natural product research, a multimodal approach might combine a high-resolution chemical imaging technique like TOF-SIMS with other methods. researchgate.netscispace.com For example, TOF-SIMS provides detailed molecular maps, showing the precise location of this compound. acs.org This can be correlated with microscopy for anatomical context or with other mass spectrometry imaging techniques (like MALDI-MSI) that may be sensitive to different classes of molecules. springermedizin.demdpi.com By overlaying these different data sets, researchers can build a more complete picture of the chemical environment within the plant tissue, revealing co-localization patterns between different metabolites and linking chemical profiles to specific cellular structures. nih.gov This holistic view is critical for understanding complex biological processes like metabolic pathways and chemical defense mechanisms. researchgate.net

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Electronic Circular Dichroism - ECD)

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. mdpi.com Electronic Circular Dichroism (ECD) is a prominent chiroptical method used to determine the absolute configuration of stereocenters in a molecule. mdpi.comacs.org The technique measures the difference in absorption of left and right circularly polarized light by a chromophore, which is a light-absorbing functional group, located near a chiral center. acs.org

The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique signature of a molecule's stereochemistry. acs.org For complex natural products like this compound, which possess chiral centers, determining the absolute configuration is critical for understanding its biological activity. The experimental ECD spectrum of the isolated compound is typically compared with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). acs.orgresearchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute configuration. researchgate.net This approach is a powerful tool for the structural elucidation of new and known chiral natural products. researchgate.netsioc-journal.cn

Stereochemical Analysis and Historical Revisions in this compound Structure

However, the landscape of this compound's stereochemistry was significantly altered in 1991 when Taylor and his research group undertook a synthetic approach to (±)-rubrynolide. lookchem.comacs.org Their work led them to propose a revision of the stereochemistry that had been accepted until that point. lookchem.com

The definitive confirmation of the revised structure came through the power of total synthesis. The work of Zwanenburg and colleagues on the total synthesis of the closely related compound, rubrenolide, was pivotal. lookchem.com By successfully synthesizing the molecule, they could compare the spectroscopic data and properties of their synthetic compound with those of the natural product. This comparison unambiguously established the correct absolute configuration. lookchem.comresearchgate.net Specifically for rubrenolide, the initially proposed (2S, 4R, 2'S) configuration was proven to be incorrect and was revised to (2S, 4R, 2'R). researchgate.net This revision for rubrenolide directly informed the corrected stereochemistry of this compound, as the two compounds share the same core stereocenters and differ only in the terminal saturation of the side chain. lookchem.com

Later, other research groups further solidified this revised understanding by accomplishing stereoselective total syntheses of both rubrenolide and this compound. lookchem.com These synthetic strategies often employed key steps such as Evans alkylation and asymmetric Corey-Bakshi-Shibata (CBS) reduction to precisely control the formation of the required stereogenic centers. lookchem.com The successful synthesis of these natural products in a highly stereoselective manner provided final validation for the revised structural assignments. lookchem.com

This historical progression underscores the critical role of total synthesis in the definitive structural elucidation of complex natural products. While initial spectroscopic analysis provides a foundational hypothesis, chemical synthesis serves as the ultimate proof, capable of resolving subtle and challenging stereochemical questions.

Table of Stereochemical Revisions for the Rubrenolide/Rubrynolide Core

The table below illustrates the change in the assigned absolute configuration for the core stereocenters of the related compound rubrenolide, which was instrumental in revising the structure of this compound.

| Stereocenter | Initially Proposed Configuration | Revised and Confirmed Configuration |

| C2 | S | S |

| C4 | R | R |

| C2' | S | R |

| This data reflects the revision for rubrenolide, which shares its stereochemical core with this compound. researchgate.net |

Chemical Synthesis and Analog Development of Rubrynolide

Total Synthesis Strategies for Rubrynolide

The total synthesis of this compound has been successfully achieved through various strategic approaches. These routes have been crucial in confirming its absolute stereochemistry and providing a basis for the synthesis of related compounds. A key strategy involved a retrosynthetic analysis that disconnected this compound into key fragments, allowing for a convergent and stereocontrolled assembly. lookchem.com

Stereoselective Synthetic Approaches Towards the this compound Core Structure

A significant hurdle in the synthesis of this compound is the precise installation of its multiple stereogenic centers. Several methodologies have been employed to address this challenge and construct the chiral γ-butyrolactone core with high stereoselectivity.

One prominent and successful strategy utilized an Evans alkylation and an asymmetric Corey-Bakshi-Shibata (CBS) reduction to establish the required stereocenters. lookchem.comresearchgate.net This approach provides a reliable method for controlling the stereochemistry during the formation of the core structure.

Another innovative approach involved the iodoetherification of σ-symmetric diene acetals . lookchem.com This method allows for the creation of the tetrahydrofuran (B95107) ring with multiple chiral centers in a highly diastereoselective manner through a one-pot double intramolecular haloetherification. researchgate.net

Elucidation of Key Synthetic Intermediates and Optimized Reaction Pathways

A common retrosynthetic analysis of this compound identifies a 1,4-diol as a key precursor, which can be derived from an intermediate synthesized through a Horner-Wadsworth-Emmons (HWE) reaction . lookchem.com This reaction typically involves a phosphonate (B1237965) and an aldehyde to construct the carbon skeleton. lookchem.com

The final lactonization step to form the γ-lactone ring has been achieved through methods such as TEMPO-BAIB-mediated oxidative lactonization . lookchem.com The optimization of these reaction pathways involves careful selection of reagents and conditions to maximize yield and stereoselectivity. lookchem.com

| Key Reaction | Purpose | Reagents/Conditions |

| Evans Alkylation | Establishment of stereogenic centers | Chiral auxiliary |

| Asymmetric CBS Reduction | Establishment of stereogenic centers | Corey-Bakshi-Shibata catalyst |

| Horner-Wadsworth-Emmons (HWE) Olefination | Construction of the side chain | Phosphonate and aldehyde |

| Iodoetherification | Formation of tetrahydrofuran ring | σ-symmetric diene acetals |

| TEMPO-BAIB-mediated Lactonization | Formation of the γ-lactone ring | TEMPO, BAIB |

Synthetic Methodologies for this compound Analogs and Related γ-Lactones

The development of synthetic routes to this compound has paved the way for the creation of various analogs and other structurally related γ-lactones. These efforts are often driven by the desire to explore structure-activity relationships and develop new compounds with potential therapeutic applications.

Asymmetric Synthesis of Chiral γ-Butyrolactones

The asymmetric synthesis of chiral γ-butyrolactones is a broad and important field in organic chemistry, with numerous methods applicable to the synthesis of this compound analogs. acs.orgrsc.orgrsc.orgoup.comacs.org These lactones are valuable building blocks for many natural products. acs.org

One effective strategy involves the hydroxyl-directed epoxidation of β-hydroxy-β-vinyl-N-acyloxazolidin-2-ones . This leads to the formation of unstable epoxides that undergo intramolecular ring-opening to yield highly functionalized trisubstituted hydroxy-γ-butyrolactones with excellent diastereoselectivity. acs.org This three-step aldol/epoxidation/intramolecular lactonization sequence provides a versatile route to these important structures. acs.org

Other notable methods for the asymmetric synthesis of chiral γ-butyrolactones include:

Rhodium-catalyzed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. rsc.org

Double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters. rsc.org

Sequential dialkylation of (S)-γ-trityloxymethyl-γ-butyrolactone followed by lactone carbonyl transposition. oup.com

Catalytic asymmetric Mukaiyama–Michael reaction of silyl (B83357) ketene (B1206846) acetals with α,β-unsaturated pyrazolamides. acs.org

Design and Preparation of Modified this compound Structures for Biological Evaluation

The design and synthesis of modified this compound structures are crucial for investigating their biological activities. By systematically altering different parts of the molecule, chemists can probe the structural requirements for antifungal or other biological effects. researchgate.net

Modifications can be introduced at various positions of the this compound scaffold. For instance, the terminal unsaturation in the aliphatic side chain is a key differentiator between this compound and the related natural product, rubrenolide (B1247032). lookchem.com The synthesis of analogs with different side chains, altered stereochemistry, or modified lactone rings allows for a comprehensive evaluation of how these structural features impact biological function.

Biological Activities and Mechanistic Studies of Rubrynolide Preclinical Models

Cellular and Molecular Interactions of Rubrynolide

Assessment of Cytotoxicity in Non-Human Mammalian Cell Lines (e.g., NIH-3T3 Fibroblasts)

Research has explored the cytotoxic effects of this compound on non-human mammalian cell lines to understand its broader biological activity. Studies involving the mouse embryonic fibroblast cell line, NIH-3T3, have been conducted. fao.org The NIH-3T3 cell line is a standard model in life science research for studying a range of cellular processes. mdpi.com These fibroblasts are crucial components of connective tissue. mdpi.com

Investigations into the cytotoxicity of compounds on NIH-3T3 cells often involve assays that measure cell viability in response to varying concentrations of the substance. researchgate.netorientjchem.org For instance, the MTT assay is a common method used to determine the cytotoxic potential of nanoparticles on this cell line. orientjchem.org While specific data on the IC50 value of this compound in NIH-3T3 cells is not detailed in the provided search results, its cytotoxicity has been evaluated. fao.org

Table 1: Cytotoxicity of this compound

| Cell Line | Organism | Description | Cytotoxicity Finding |

|---|---|---|---|

| NIH-3T3 | Mouse | Embryonic Fibroblast | Cytotoxicity has been assessed fao.org |

Proposed Molecular Mechanisms Underlying Observed Bioactivities

The molecular mechanisms behind this compound's bioactivities are a subject of ongoing research. A proposed biosynthetic pathway for this compound involves the reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid. nih.govmdpi.comresearchgate.net This pathway suggests an esterification reaction followed by an aldol-type ring closure to form a γ-lactone intermediate. researchgate.net This revised pathway contrasts with earlier proposals that suggested a single polyketide precursor. nih.govmdpi.com

The identification of biosynthetic intermediates is crucial for understanding the formation of this compound. nih.gov Techniques like TOF-SIMS MS/MS imaging have been instrumental in localizing these intermediates within the plant tissue, specifically in the ray parenchyma and oil cells of Sextonia rubra. nih.gov This advanced imaging has provided evidence for the co-localization of putative γ-lactone intermediates with this compound and Rubrenolide (B1247032). nih.gov

Role of this compound in Plant Defensive Chemistry and Natural Wood Durability

This compound is a key secondary metabolite that contributes significantly to the natural durability of certain wood species, particularly Sextonia rubra. cirad.fr This Amazonian tree is known for its long-lasting heartwood, which is resistant to degradation by termites and fungi. cirad.frsidalc.net The potent antifungal and termiticidal activities of this compound are major factors in the exceptional durability of S. rubra heartwood. cirad.fr

The presence of such defensive compounds is a well-established mechanism in plants to protect against herbivores and pathogens. nih.govbritannica.com Plants can produce a variety of secondary metabolites that act as toxins or digestibility reducers. nih.gov In the case of S. rubra, this compound is a powerful termiticidal agent. sidalc.net Studies have demonstrated that both the crude ethyl acetate (B1210297) extract of S. rubra wood and the isolated this compound can protect susceptible woods from termite damage. sidalc.net

The production of this compound is part of the plant's chemical defense system. dntb.gov.ua The biotransformation of acylated precursors into this compound and Rubrenolide is thought to occur in the transition zone between the sapwood and heartwood of S. rubra. cirad.fr This localization ensures that the heartwood, the structural core of the tree, is well-protected. The effectiveness of extractives from durable wood species like S. rubra has led to research into their potential use as natural wood preservatives. ncsu.edu

Structure Activity Relationship Sar Studies of Rubrynolide

Correlating Specific Structural Motifs of Rubrynolide with Biological Activities

The biological activity of this compound is a composite of the contributions of its distinct structural features. These include the γ-lactone ring, the long alkyl chain with a terminal alkyne, and the dihydroxypropyl side chain. The interplay of these motifs dictates the molecule's interaction with biological targets.

The γ-lactone ring is a common scaffold in a multitude of biologically active natural products and is often considered a key pharmacophore. mdpi.com This five-membered ring system can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological macromolecules. In some classes of γ-lactones, particularly those with an α-methylene group, the lactone can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in target proteins. mdpi.comnih.gov While this compound itself does not possess this α-methylene group, the inherent reactivity and binding capabilities of the lactone ring are fundamental to its activity.

The dec-9-ynyl side chain is a significant feature that contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access intracellular targets. The terminal alkyne group is a relatively rare feature in natural products and can be involved in specific interactions with target enzymes or receptors. researchgate.netnih.gov Alkyne moieties can also be metabolically activated or participate in covalent bond formation under certain conditions.

The (2R)-2,3-dihydroxypropyl side chain introduces chirality and hydrophilicity to the molecule. The two hydroxyl groups are potential sites for hydrogen bonding with target proteins, which can significantly enhance binding affinity and specificity. The stereochemistry of these hydroxyl groups is often critical for precise molecular recognition by biological targets.

Table 1: Postulated Contribution of this compound's Structural Motifs to Biological Activity

| Structural Motif | Potential Contribution to Biological Activity |

|---|---|

| γ-Lactone Ring | Core scaffold for molecular recognition, potential for hydrogen bonding and other non-covalent interactions. |

| Dec-9-ynyl Side Chain | Modulates lipophilicity, influencing cell permeability and target access; terminal alkyne may engage in specific target interactions. |

| (2R)-2,3-Dihydroxypropyl Side Chain | Provides hydrophilic character and specific hydrogen bonding interactions; stereochemistry is likely crucial for target binding and selectivity. |

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements can be deduced from its structure.

The essential pharmacophoric features of this compound likely include:

A hydrogen bond acceptor: The carbonyl group of the γ-lactone ring.

Hydrogen bond donors: The two hydroxyl groups on the dihydroxypropyl side chain.

A hydrophobic region: The long alkyl chain.

A potential region for specific interactions: The terminal alkyne.

The spatial arrangement of these features is critical. The rigid γ-lactone ring serves as a scaffold, holding the side chains in a defined orientation. The relative positions of the hydrogen bond donors/acceptors and the hydrophobic region create a specific three-dimensional pattern that can be recognized by a biological target. The α-methylene-γ-butyrolactone ring is a known natural pharmacophore for antifungal activity in many natural products. mdpi.com

Influence of Stereochemistry on this compound's Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The specific spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is typically also chiral.

In this compound, there are three chiral centers: one at the carbon bearing the dec-9-ynyl side chain, one at the carbon bearing the dihydroxypropyl side chain, and one within the dihydroxypropyl side chain itself. The precise (R) or (S) configuration at each of these centers is expected to have a profound impact on biological activity.

For many biologically active lactones, different stereoisomers can exhibit vastly different potencies and even different types of biological activity. This is because the binding sites of enzymes and receptors are highly stereospecific. A change in the stereochemistry of a functional group can lead to a loss of key interactions (like hydrogen bonds) or introduce steric hindrance, thereby reducing or abolishing biological activity.

While specific studies on the different stereoisomers of this compound are not extensively reported, the principle of stereochemical influence is well-established for other bioactive lactones. For instance, in the synthesis of certain brassinosteroid analogues, which also contain complex stereochemistry, the configuration of hydroxyl groups significantly impacts their growth-promoting activity. nih.govmdpi.com

Comparative SAR Analysis with Related γ-Lactones and Other Natural Products

Comparing the SAR of this compound with other structurally related γ-lactones provides valuable context for understanding its mechanism of action.

α-Methylene-γ-butyrolactones: A large class of natural and synthetic γ-lactones feature an α-methylene group conjugated to the lactone carbonyl. This α,β-unsaturated system acts as a Michael acceptor, allowing these compounds to form covalent bonds with nucleophiles, such as cysteine residues in proteins. This covalent modification is often responsible for their potent biological activities, including antifungal and cytotoxic effects. nih.govnih.govacs.org For example, certain α-methylene-γ-butyrolactone derivatives have shown excellent antifungal activity against various plant pathogenic fungi. nih.gov this compound lacks this α-methylene group, suggesting a different, likely non-covalent, mode of interaction with its biological targets.

Rubrolides: The rubrolides are a group of marine-derived γ-butenolides that have demonstrated strong cytotoxic activity against various tumor cells. nih.gov While butenolides have a double bond within the lactone ring, making them structurally distinct from the butyrolactone ring of this compound, they share the core five-membered lactone structure. SAR studies on rubrolide analogues have revealed that modifications to the side chains attached to the lactone ring significantly impact their antitumor activity. researchgate.netnih.gov

Other Synthetic γ-Butyrolactones: The synthesis of various γ-butyrolactone derivatives has been a focus of medicinal chemistry research, leading to compounds with a wide range of biological activities, including anticancer, antibacterial, and immunosuppressive properties. nih.gov For instance, some synthetic polycyclic γ-butyrolactones have displayed cytotoxic activity against human cancer cell lines. nih.gov These studies collectively highlight the versatility of the γ-lactone scaffold in generating bioactive molecules.

Table 2: Comparative Biological Activities of this compound and Related γ-Lactones

| Compound Class | Key Structural Feature | Primary Biological Activity |

|---|---|---|

| This compound | Saturated γ-lactone ring, terminal alkyne | Antifungal, Cytotoxic |

| α-Methylene-γ-butyrolactones | α,β-Unsaturated lactone (Michael acceptor) | Antifungal, Cytotoxic, Antibacterial mdpi.comnih.govnih.govacs.org |

| Rubrolides | γ-Butenolide ring | Antitumor, Antiviral, Antibiofilm researchgate.netnih.gov |

| Synthetic Polycyclic γ-Butyrolactones | Fused ring systems | Cytotoxic nih.gov |

This comparative analysis underscores that while the γ-lactone core is a common feature, the specific substitutions and functional groups appended to it are critical determinants of the type and potency of the biological activity. The unique combination of a saturated lactone ring with a long-chain terminal alkyne and a dihydroxypropyl side chain distinguishes this compound and is key to its specific biological profile.

Future Directions in Rubrynolide Research

Advancements in Biosynthetic Pathway Engineering for Sustainable Production

The sustainable supply of Rubrynolide is a critical bottleneck for its widespread application. Currently, it is sourced via extraction from the Amazonian tree Sextonia rubra, which raises concerns about over-exploitation and ecological impact. nih.govcirad.fr A key future direction is the development of engineered biological systems for its sustainable production.

Recent research has provided a revised understanding of this compound's biosynthetic pathway. nih.govresearchgate.net It was initially proposed to derive from a single polyketide precursor. However, more recent studies using advanced analytical techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) MS/MS imaging have suggested an alternative route. nih.govmdpi.com This revised pathway involves the reaction between 2-hydroxysuccinic acid and 3-oxotetradecanoic acid. nih.govresearchgate.netresearchgate.net This fundamental knowledge is the cornerstone for any metabolic engineering effort.

Future research will likely focus on:

Heterologous Expression: Introducing the identified biosynthetic genes into microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govfrontiersin.org These platforms offer rapid growth and scalability, providing a controlled environment for producing this compound or its precursors.

Pathway Optimization: Enhancing the yield in these heterologous hosts through metabolic engineering strategies. mdpi.comfrontiersin.orgnih.gov This can involve upregulating the expression of key enzymes, downregulating competing pathways, and optimizing the supply of precursors like 2-hydroxysuccinic acid. frontiersin.org

Plant Cell Cultures: Developing engineered plant cell cultures of S. rubra as a production system, which may offer a more natural folding and modification environment for the enzymes involved.

The successful engineering of a high-yield microbial or plant-based production system would provide a sustainable and economically viable source of this compound, decoupling its supply from the harvest of a slow-growing tropical tree. rsc.org

Development of Novel Synthetic Methodologies for this compound and Diverse Derivatives

While biosynthetic engineering offers a route for sustainable production of the natural compound, chemical synthesis provides the means to create novel analogues with potentially improved properties. The total synthesis of this compound and its close analogue, Rubrenolide (B1247032), has been accomplished. researchgate.netlookchem.com

Established synthetic strategies have utilized key reactions such as:

Evans alkylation

Asymmetric Corey-Bakshi-Shibata (CBS) reduction

Horner-Wadsworth-Emmons (HWE) olefination

TEMPO-BAIB-mediated oxidative lactonization lookchem.com

Future synthetic research will likely pursue several innovative avenues:

Greener Synthesis: Developing more atom-economical and environmentally benign synthetic routes, potentially using novel catalytic methods or solvent-free conditions to reduce waste and energy consumption. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis platforms, which can offer enhanced safety, scalability, and control over reaction conditions compared to traditional batch processing, particularly for the synthesis of butenolide scaffolds. rsc.org

Diverted Total Synthesis: Utilizing established synthetic intermediates to create a library of this compound derivatives. wikipedia.org By modifying the side chain or the lactone ring, chemists can systematically probe the structure-activity relationship and develop new compounds with tailored specificities or enhanced potency. nih.gov

Modular Synthesis: Employing modular strategies, such as the oxidative fragmentation of furans, to rapidly assemble a diverse range of functionalized butenolides, which could simplify the synthesis of complex this compound analogues. chemrxiv.org

These advancements will not only refine the production of this compound itself but also open the door to a vast chemical space of related compounds for biological screening.

Comprehensive Characterization of Biological Targets and Signaling Pathways

This compound is known to possess potent antifungal and termiticidal activities. academie-sciences.frresearchgate.net It shows efficacy against various wood-rotting fungi and pathogenic yeasts, as well as termites, which underpins its role in the natural durability of Sextonia rubra wood. anr.frresearchgate.net However, the precise molecular mechanisms behind these activities are not well understood. A major future research effort will be dedicated to identifying and characterizing the specific biological targets and the signaling pathways that this compound modulates.

Key research questions to be addressed include:

What specific enzymes, receptors, or cellular structures does this compound bind to in fungi and insects?

Does it disrupt cell membrane integrity, inhibit essential metabolic pathways, or interfere with developmental processes?

What are the downstream effects on cellular signaling cascades following target engagement?

Answering these questions will require a combination of biochemical and genetic approaches, such as affinity chromatography to pull down binding partners, genetic screens in model organisms like yeast to identify resistance or sensitivity genes, and transcriptomic or proteomic analyses to observe cellular responses to treatment. While other butenolides have been shown to have anti-inflammatory properties by inhibiting nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) production, it is unknown if this compound shares these activities. mdpi.com A thorough characterization of its mechanism of action is crucial for optimizing its existing applications and uncovering new therapeutic or biotechnological uses.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound's Role in Biological Systems

To gain a holistic understanding of how this compound functions, future research will increasingly rely on systems biology approaches. numberanalytics.comresearchgate.netsrmist.edu.in This involves integrating large datasets from various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to model the complex interactions within a biological system. nih.gov

Initial work has already applied a spatially-resolved metabolomics technique (TOF-SIMS imaging) to map the distribution of this compound and its putative precursors within the wood tissue of S. rubra. nih.govmdpi.com This provides valuable insight into its biosynthesis and ecological localization at a subcellular level.

Future systems-level studies could involve:

Transcriptomics: Analyzing changes in gene expression in a target organism (e.g., a pathogenic fungus or termite) after exposure to this compound to identify responsive pathways.

Proteomics: Quantifying changes in protein levels to understand the functional response of the cell.

Metabolomics: Measuring shifts in the metabolic profile of an organism to pinpoint disrupted biochemical pathways.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's effects. cam.ac.uk This approach can reveal not only the primary target but also the broader cascade of events it triggers, leading to a more complete and predictive understanding of its biological role and potential off-target effects.

Exploration of New Biological Activities and Potential Applications in Green Technologies

The established termiticidal and antifungal properties of this compound already position it as a promising active ingredient for green technologies, specifically as a bio-based wood preservative. anr.frmdpi.com Crude extracts of S. rubra and purified this compound have been shown to protect sensitive woods from termite degradation. researchgate.net This offers a potential replacement for synthetic termiticides, aligning with a sustainable biorefinery approach that utilizes waste from the timber industry. cirad.frcirad.fr

Future research is expected to explore a wider range of applications:

Expanded Pesticidal Profile: Investigating its efficacy against a broader spectrum of agricultural pests and pathogens. Research has already noted larvicidal activity against Aedes aegypti, the mosquito vector for diseases like dengue and Zika, suggesting potential use in public health. nih.gov The volatile organic compounds from the fruit of S. rubra also show insecticidal properties, indicating a rich chemical ecology to explore for new pest management tools. academie-sciences.fr

Bioremediation: Assessing the potential of this compound or its derivatives to inhibit the growth of undesirable microorganisms in environmental contexts, such as in the prevention of biodeterioration of materials or the control of harmful algal blooms.

Pharmacological Leads: Given that the butenolide scaffold is present in many compounds with diverse pharmacological activities (including anti-inflammatory and anti-tumor), this compound and its derivatives could be screened for new therapeutic applications. mdpi.comnih.gov

The exploration of these new activities, coupled with sustainable production methods, could significantly expand the value and application of this compound in creating environmentally friendly technologies for agriculture, materials science, and human health.

Q & A

Q. What are the established synthetic pathways for Rubrynolide, and what key reaction conditions influence yield and purity?

this compound is synthesized via a multi-step process starting from precursor compounds. For example, intermediate 2.79d undergoes iodolactonization using N-iodosuccinimide (NIS) in aqueous conditions to form 2.80d , followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile to yield 2.81a . Final deprotection with K₂CO₃ in ethyl acetate produces this compound . Critical factors include solvent polarity (e.g., acetonitrile for DDQ reactions), stoichiometric ratios (e.g., 2.5 equivalents of NIS), and reaction time to minimize side products. Researchers should optimize these parameters using design-of-experiment (DoE) frameworks to balance yield and purity.

Q. How is this compound structurally characterized, and what spectroscopic techniques are most reliable for confirming its identity?

Structural elucidation relies on combined spectroscopic analyses:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify lactone rings and substituent patterns.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula ([M+H]⁺ or [M−H]⁻ ions).

- Infrared (IR) Spectroscopy : To detect functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹).

Cross-validation with X-ray crystallography is recommended for absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in this compound’s iodolactonization step?

The regioselectivity of the NIS-mediated iodolactonization step (forming 2.80d ) is influenced by steric and electronic factors. Computational studies (e.g., DFT calculations) can model transition states to identify whether the reaction proceeds via electrophilic iodine attack at the least hindered position or through π-cation interactions. Experimental validation via substituent variation (e.g., introducing electron-withdrawing groups) and kinetic isotope effect (KIE) studies can further clarify the mechanism .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies should employ accelerated degradation protocols:

- Thermal Stress : Incubate at 40–60°C for 1–4 weeks.

- Photolytic Stress : Expose to UV light (ICH Q1B guidelines).

- Hydrolytic Stress : Test in buffers (pH 1–13).

Degradation products are analyzed via LC-MS/MS, with fragmentation patterns compared to synthetic standards. For instance, lactone ring hydrolysis under alkaline conditions may yield carboxylic acid derivatives. Statistical models (e.g., Arrhenius plots) predict shelf-life under standard conditions .

Q. What analytical methodologies best resolve contradictions in this compound’s reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from assay variability. To address this:

- Standardize Assays : Use common cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Dose-Response Repetition : Perform triplicate experiments with blinded analysis.

- Meta-Analysis : Apply random-effects models to aggregate data from independent studies, adjusting for publication bias via funnel plots .

Q. What computational strategies predict this compound’s interactions with biological targets, and how can these be experimentally validated?

In silico approaches include:

- Molecular Docking : Use AutoDock Vina to simulate binding to putative targets (e.g., enzymes in inflammatory pathways).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories.

Experimental validation involves surface plasmon resonance (SPR) for binding affinity measurements and knockout cell models to confirm target relevance .

Methodological and Experimental Design Questions

Q. How can researchers optimize this compound’s synthesis for scalability without compromising stereochemical integrity?

Scalability requires balancing batch size with reaction control:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., DDQ oxidation).

- Catalytic Asymmetric Synthesis : Replace stoichiometric reagents (e.g., Bi(OTf)₃) with chiral catalysts to enhance enantiomeric excess (ee).

Monitor stereochemistry via chiral HPLC and circular dichroism (CD) spectroscopy at each scale-up stage .

Q. What strategies mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?

- Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability.

- Isotope-Labeled Tracers : Administer ¹³C-Rubrynolide to distinguish parent compound from metabolites in plasma.

- Control Diet Cohorts : Standardize animal diets to avoid enzyme induction by phytochemicals .

Q. How should systematic reviews on this compound’s pharmacological potential address database selection and search reproducibility?

Follow PRISMA guidelines with:

- Multi-Database Searches : Include PubMed, Web of Science, and Embase to minimize retrieval bias.

- Boolean Operators : Combine terms like “this compound” AND (“anti-inflammatory” OR “cytotoxicity”).

- Protocol Registration : Preregister search strategies on PROSPERO to ensure reproducibility .

Data Analysis and Interpretation

Q. What statistical approaches resolve contradictions in this compound’s dose-dependent effects across studies?

Q. How can machine learning improve the prediction of this compound’s synthetic byproducts?

Train neural networks on reaction datasets (e.g., USPTO) to predict byproducts based on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.